cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride, also known as U-54494A, is a synthetic benzamide derivative. It is structurally related to kappa opioid receptor agonists, but its anticonvulsant activity appears to be independent of this mechanism [, , ]. U-54494A is a racemic mixture of two enantiomers, (-) and (+) [].
The synthesis of U-54494A hydrochloride involves several intricate steps that utilize various chemical reactions. A typical synthesis pathway includes:
For example, one method involves the use of 1,1-carbonyldiimidazole in tetrahydrofuran under an argon atmosphere, followed by the addition of cis-N-(2-aminocyclohexyl)-3,4-dichlorobenzamide, leading to the formation of U-54494A hydrochloride through crystallization and purification processes .
U-54494A hydrochloride features a complex molecular structure characterized by:
U-54494A hydrochloride can participate in various chemical reactions:
These reactions are typically facilitated by reagents such as potassium permanganate for oxidation and various nucleophiles for substitution .
The primary mechanism of action for U-54494A hydrochloride involves its role as an agonist at kappa opioid receptors:
Studies have shown that U-54494A effectively antagonizes convulsions induced by excitatory amino acids like kainic acid and N-methyl-D-aspartate .
U-54494A hydrochloride possesses several notable physical and chemical properties:
U-54494A hydrochloride has significant applications in various scientific fields:
The ongoing research into U-54494A may lead to the development of new therapeutic agents targeting neurological disorders, enhancing our understanding of kappa opioid receptor functions .
U-54494A hydrochloride ((±)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide monohydrochloride) exerts significant anticonvulsant effects primarily through its activity as a selective κ-opioid receptor (KOR) agonist. This mechanism was established through binding studies showing nanomolar affinity for KOR subtypes, with partial antagonism by naloxone observed in maximal electroshock (MES) seizure tests. The compound's structural similarity to known kappa opioid agonists underlies its receptor selectivity, distinguishing it from mu- or delta-opioid receptor ligands [1] [4]. In vivo studies demonstrate that KOR activation by U-54494A suppresses hippocampal afterdischarges (≥10 mg/kg) and elevates seizure thresholds in grand mal-analogous models. Notably, its anticonvulsant potency (ED₅₀ 28 mg/kg i.p. in mice MES test) approaches that of classical antiepileptics like phenobarbital, though with a distinct receptor-mediated mechanism [1] [3].
Table 1: Comparative Anticonvulsant Efficacy of U-54494A in Seizure Models
Seizure Model | Species | Minimal Effective Dose | Protection Profile | KOR Involvement |
---|---|---|---|---|
Maximal Electroshock (MES) | Mice | 28 mg/kg (ED₅₀) | Tonic extension blockade | Partial naloxone reversal |
Hippocampal Afterdischarges | Rats | ≥10 mg/kg | Duration reduction | Not fully elucidated |
Focal Stimulation Threshold | Rats | Ineffective | No marked increase | Not applicable |
Pentylenetetrazol Test | Mice/Rats | Ineffective | Proconvulsant tendency | Not involved |
Beyond opioidergic actions, U-54494A exhibits non-competitive antagonism at N-methyl-D-aspartate (NMDA) receptors, modulating excitatory glutamatergic neurotransmission. Electrophysiological studies reveal that U-54494A reduces NMDA-evoked acetylcholine release in striatal slices without affecting potassium-evoked release—a pharmacological signature shared with selective NMDA antagonists like MK-801 and CPP. This glutamate-targeted activity contributes to its neuroprotective effects, particularly against NMDA-induced excitotoxicity in neonatal rat models [1] [4]. The compound's benzamide derivative structure facilitates interaction with the NMDA receptor complex, potentially at the phencyclidine (PCP) binding site. In hippocampal tissue, U-54494A (≥10 mg/kg) significantly shortens the duration of electrically evoked afterdischarges, indicating suppression of glutamate-mediated neuronal hyperexcitability. This dual opioid-glutamate mechanism represents a unique pharmacodynamic profile among investigational anticonvulsants [3] [4].
Table 2: Glutamatergic Modulation by U-54494A in Electrophysiological Models
Experimental Model | Concentration/Dose | Observed Effect | Mechanistic Implication |
---|---|---|---|
Striatal Slice Neurotransmission | 10-100 µM | Blocks NMDA-evoked ACh release | NMDA receptor antagonism |
Hippocampal Afterdischarges | ≥10 mg/kg (rat) | Reduces discharge duration | Glutamate pathway modulation |
Neonatal Rat Neurotoxicity | Not specified | Attenuates NMDA-induced injury | Neuroprotection |
Veratrine Assay (in vivo) | Not specified | Inhibits Na⁺-mediated excitation | Secondary Na⁺ channel effects |
U-54494A modulates voltage-gated calcium channels (VGCCs), particularly L-type and N-type subtypes, inhibiting calcium influx during neuronal depolarization. Whole-cell voltage-clamp experiments demonstrate concentration-dependent depression of calcium currents in neuronal preparations, which contributes to reduced neurotransmitter release and attenuated seizure propagation. This VGCC blockade complements its sodium channel effects (Section 1.4) by stabilizing neuronal membranes against hyperexcitability [3] [4] [8]. Synaptosomal studies further indicate inhibition of calcium uptake, disrupting the calcium-dependent vesicular release of excitatory neurotransmitters like glutamate. The compound's hydroxyamide structure facilitates interaction with voltage-sensitive calcium channels, sharing mechanistic similarities with established calcium modulators like gabapentinoids, though with distinct structural motifs. Notably, this calcium modulation occurs at concentrations relevant to anticonvulsant efficacy (IC₅₀ ~15-30 µM), positioning it as a contributor to the compound's broad-spectrum seizure protection [4] [8].
A principal anticonvulsant mechanism of U-54494A involves state-dependent blockade of voltage-gated sodium channels (VGSCs). Whole-cell patch-clamp studies in neonatal rat cardiomyocytes reveal concentration- and frequency-dependent inhibition of fast sodium inward currents (Iₙₐ), with enhanced efficacy at depolarized membrane potentials. This use-dependent action preferentially suppresses high-frequency neuronal firing—a hallmark of seizure activity—while sparing normal neurotransmission [1] [6]. The benzamide scaffold of U-54494A facilitates binding to the inactivated state of VGSCs, prolonging channel inactivation similarly to phenytoin and carbamazepine, but with distinct kinetics. Additionally, U-54494A inhibits voltage-gated potassium currents (Kᵥ) in mouse neuroblastoma cells, though this effect is less pronounced than sodium channel blockade. Veratrine-based assays confirm in vivo sodium channel inhibition, as U-54494A reverses veratrine-induced neuronal excitation. This dual ion channel modulation synergizes with its receptor-mediated actions, explaining its efficacy against electrically induced (MES) seizures where sodium channel mechanisms predominate [2] [6] [8].
Table 3: Ion Channel Effects of U-54494A
Ion Channel Type | Experimental System | Key Pharmacodynamic Features | Functional Seizure Protection |
---|---|---|---|
Voltage-Gated Sodium (Naᵥ) | Neonatal rat cardiomyocytes | Frequency-dependent blockade; IC₅₀ ~35 µM | MES seizure suppression |
Voltage-Gated Potassium (Kᵥ) | Mouse neuroblastoma cells | Moderate inhibition; delayed rectifier blockade | Afterdischarge modulation |
Fast Sodium Inward Current | Hippocampal neurons | Use-dependent inhibition | Tonic-clonic seizure control |
Veratrine-Induced Excitation | In vivo models | Concentration-dependent suppression | Neuronal hyperexcitability control |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3